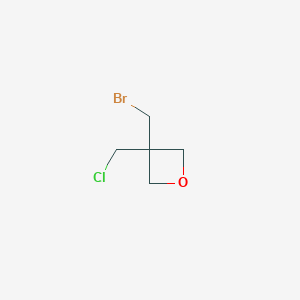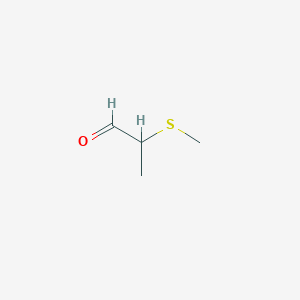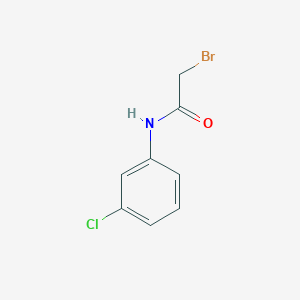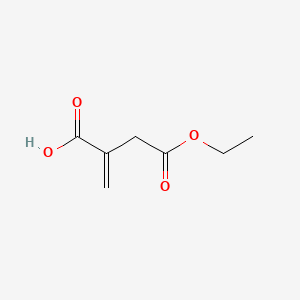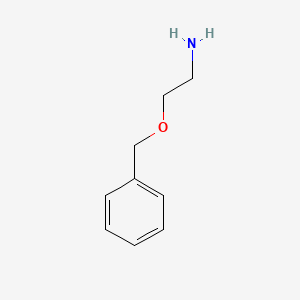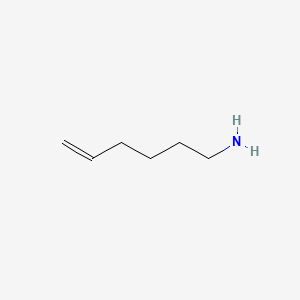
2-Bromopentan-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromoalkanes like 1-bromopentane, which can serve as a precursor or comparative compound in the study of 2-Bromopentan-3-one, has been explored through various methods. For instance, 1-bromopentane was synthesized with high yield using the sulfur-bromine method under specific conditions, indicating the potential routes for synthesizing structurally similar compounds like 2-Bromopentan-3-one (Ruan Zhan-jun, 2005).
Molecular Structure Analysis
Vibrational analysis has been conducted on various alkyl bromides, including 2-bromo-4-methylpentane, providing insights into the molecular structure and conformations of bromoalkanes. This research aids in understanding the structural dynamics of 2-Bromopentan-3-one by analogy (G. A. Crowder & R. M. P. Jaiswal, 1983).
Chemical Reactions and Properties
The study of the solvolysis of 3-bromopentane in aqueous ethanol has shown isomerically pure 3-bromopentane undergoing rearrangement, resulting in the formation of products like 2-bromopentane. This reaction suggests the presence of carbonium ion intermediates, which could be relevant in the reactions involving 2-Bromopentan-3-one (H. R. Hudson & D. Ragoonanan, 1970).
Physical Properties Analysis
The dielectric relaxation study of 3-bromopentane and its mixtures provides insights into the physical properties of bromoalkanes, which could be extrapolated to understand the physical behaviors of 2-Bromopentan-3-one in various environments (Wei Huang, Shervin Shahriari, & R. Richert, 2005).
Chemical Properties Analysis
The synthesis and solvolysis of 1-Bromobicyclo[1.1.1]pentane have been investigated, shedding light on the reaction mechanisms and chemical properties of bromo-substituted compounds. This research can help predict the chemical behavior of 2-Bromopentan-3-one under similar conditions (E. Della & D. Taylor, 1990).
Applications De Recherche Scientifique
Chemical Reactions and Molecular Behavior
2-Bromopentan-3-one, also referred to as 2-bromopentane, has been a subject of interest in various chemical studies. For instance, its role in the solvolysis reactions, particularly in the context of 3-bromopentane, has been explored. Hudson and Ragoonanan (1970) found that the solvolysis of 3-bromopentane in aqueous ethanol led to the formation of rearrangement products, including 2-bromopentane, suggesting the formation of carbonium ion intermediates in these reactions (Hudson & Ragoonanan, 1970). Similarly, Latimer (2003) utilized 2-bromopentane in a study on elimination reactions, employing gas chromatography to monitor the production of various pentene isomers (Latimer, 2003).
Metabolism and Biosynthesis
In the field of biochemistry, 2-bromopentane has been investigated for its metabolic pathways in organisms. Grasse and James (1972) studied the metabolism of 1-bromopentane in rats, finding that it led to the excretion of various hydroxypentylmercapturic acids, indicating complex metabolic processes involving 2-bromopentane derivatives (Grasse & James, 1972).
Safety And Hazards
2-Bromopentan-3-one is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromopentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTYIUNUSPULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337844 | |
| Record name | 2-bromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopentan-3-one | |
CAS RN |
815-52-1 | |
| Record name | 2-Bromo-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromopentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



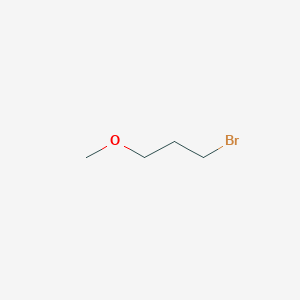
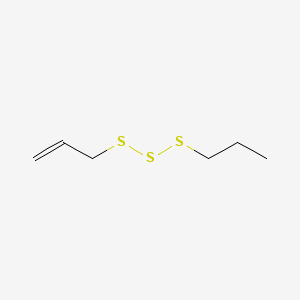
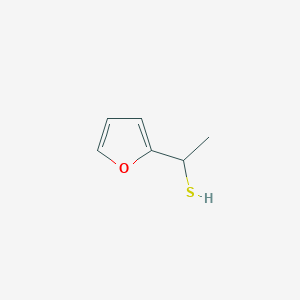
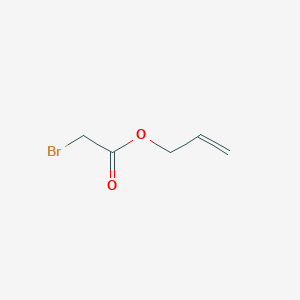
![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)
